2-Phenoxycyclohexan-1-amine hydrochloride
CAS No.: 24087-50-1
Cat. No.: VC3058898
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24087-50-1 |
---|---|
Molecular Formula | C12H18ClNO |
Molecular Weight | 227.73 g/mol |
IUPAC Name | 2-phenoxycyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H |
Standard InChI Key | BWEPKBKWBOFCCE-UHFFFAOYSA-N |
SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl |
Canonical SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl |
Introduction
Physical and Chemical Properties
Physical Properties
2-Phenoxycyclohexan-1-amine hydrochloride exhibits specific physical properties that are important for its characterization and applications. The compound is commercially available with a typical purity of 95% . Below is a comprehensive table of its physical properties:
These physical properties determine the compound's behavior in various chemical environments and its potential for interactions with biological systems.
Chemical Properties
The chemical properties of 2-Phenoxycyclohexan-1-amine hydrochloride are largely influenced by its functional groups. The amine group, being basic, forms a salt with hydrochloric acid, which enhances its solubility in aqueous systems . The phenoxy group contributes to its lipophilicity and can engage in hydrogen bonding and hydrophobic interactions with target molecules .
Synthesis and Production
Industrial Production
Industrial production of 2-Phenoxycyclohexan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. Companies like Amadis Chemical Co., Ltd. and Zibo Hangyu Biotechnology Development Co., Ltd. are involved in the production of this compound . The minimum order quantity can range from 100 grams to 10 metric tons, indicating its production at various scales for different applications .
Applications and Uses
Pharmaceutical Applications
2-Phenoxycyclohexan-1-amine hydrochloride has significant applications in the pharmaceutical industry. It serves as a chemical intermediate in the synthesis of various medicinal compounds . Its unique structural features, particularly its stereochemistry, make it valuable in the development of pharmaceuticals where specific spatial arrangements of atoms are crucial for biological activity.
Agricultural Applications
In agriculture, 2-Phenoxycyclohexan-1-amine hydrochloride is utilized as a raw material for the synthesis of pesticides . Its chemical properties allow it to be incorporated into compounds that can effectively target agricultural pests while minimizing harm to beneficial organisms and the environment.
Other Uses
Beyond pharmaceuticals and agriculture, 2-Phenoxycyclohexan-1-amine hydrochloride finds applications in the synthesis of surfactants, polymer monomers, and antifungal agents . This versatility highlights its importance as a building block in various chemical industries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume